2,4,6-Decatrienoic acid, methyl ester, (2E,4E,6Z)-
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Overview
Description
(2E,4E,6Z)-Methyl deca-2,4,6-trienoate: is a polyunsaturated fatty ester and a methyl ester. It is known for its role as an aggregation pheromone of the brown-winged green bug, Plautia stali . The compound has the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate typically involves multi-step reactions. One common method includes the esterification of decatrienoic acid (deca-2 acid, 4,6-trienoic acid) with methanol . The reaction conditions often require specific temperatures and catalysts to ensure the desired isomeric form is obtained.
Industrial Production Methods: Industrial production of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate involves similar synthetic routes but on a larger scale. The process includes the use of raw materials such as 2,4-Octadien-1-ol and 2,4-Octadienal, followed by purification steps to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: (2E,4E,6Z)-Methyl deca-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated esters.
Substitution: It can undergo substitution reactions, particularly at the double bonds, to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) under controlled conditions.
Major Products: The major products formed from these reactions include epoxides, saturated esters, and halogenated derivatives .
Scientific Research Applications
Chemistry: In chemistry, (2E,4E,6Z)-Methyl deca-2,4,6-trienoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules .
Biology: The compound is significant in biological studies due to its role as an aggregation pheromone. It is used in research related to insect behavior and pest control .
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential therapeutic applications .
Industry: In the industry, (2E,4E,6Z)-Methyl deca-2,4,6-trienoate is used in the manufacture of herbicides, particularly glyphosate, which is widely used for weed control .
Mechanism of Action
The mechanism of action of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate involves its interaction with specific receptors in insects, leading to aggregation behavior. The molecular targets include olfactory receptors that detect the pheromone, triggering a behavioral response . The pathways involved are primarily related to signal transduction in the olfactory system of insects .
Comparison with Similar Compounds
- (2E,4E,6E)-Methyl deca-2,4,7-trienoate
- (2E,4E)-2,4-Octadienal
- (2E,4E)-2,4-Octadien-1-ol
Uniqueness: (2E,4E,6Z)-Methyl deca-2,4,6-trienoate is unique due to its specific isomeric form, which is crucial for its biological activity as a pheromone. The (2E,4E,6Z) configuration is essential for its interaction with insect receptors, distinguishing it from other isomers and similar compounds .
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl deca-2,4,6-trienoate |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
DLNQRJFVXCCDKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CC=CC(=O)OC |
Origin of Product |
United States |
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